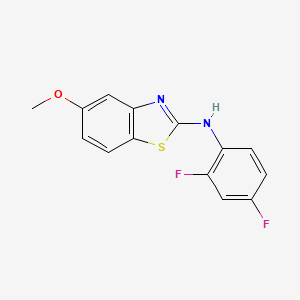

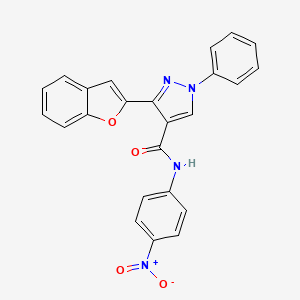

N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide

カタログ番号:

B2733830

CAS番号:

1206996-27-1

分子量:

441.447

InChIキー:

MPGYLQSDWHJCBX-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Reactions

- Innovative Synthesis Approaches : Research demonstrates innovative synthetic methodologies for creating tetrahydrobenzofuran derivatives, highlighting potential strategies for synthesizing complex molecules like the one . Such methodologies offer a basis for preparing a variety of structurally related compounds for further study (Levai et al., 2002).

- Bond Dissociation Energies Study : Studies on bond dissociation energies in aromatic molecules provide essential insights into the stability and reactivity of chemical bonds within the compound's structure, which is crucial for its applications in medicinal chemistry and material science (Barckholtz et al., 1999).

- Domino Strategy for Compound Synthesis : An efficient three-component strategy underlines the potential for rapid synthesis of multifunctionalized molecules, suggesting a pathway for the development of derivatives with enhanced biological or physical properties (Ma et al., 2014).

Biological Applications

- Tyrosinase Inhibition for Medical Applications : The synthesis of oxoquinazolinyl derivatives with potent tyrosinase inhibition highlights the potential therapeutic applications of related compounds in treating conditions like hyperpigmentation or for use in cosmetic products to regulate melanin production (Dige et al., 2019).

- Analgesic Activity : Studies have also shown that certain pyrazoles and triazoles bearing similar moieties exhibit significant analgesic activity, suggesting potential applications in pain management (Saad et al., 2011).

- Antitubercular Evaluation : The development of novel compounds with significant antitubercular activity underlines the importance of such molecules in the fight against tuberculosis, a critical global health issue (Kantevari et al., 2011).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-amine, which is then coupled with a benzofuran-2-carboxylic acid to form the final product.", "Starting Materials": [ "2-furancarboxaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "4-chloro-3,5-dimethylphenol", "ethyl 2-(4-chloro-3,5-dimethylphenyl)acetate", "sodium hydride", "2-bromo-5-nitrobenzoic acid", "2-aminobenzofuran" ], "Reaction": [ "Step 1: Synthesis of 3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-amine", "a. Condensation of 2-furancarboxaldehyde with ethyl acetoacetate to form 3-(furan-2-yl)-3-oxopropanoic acid ethyl ester", "b. Reaction of 3-(furan-2-yl)-3-oxopropanoic acid ethyl ester with hydrazine hydrate to form 3-(furan-2-yl)-1H-pyrazol-5-amine", "c. Reaction of 3-(furan-2-yl)-1H-pyrazol-5-amine with 4-chloro-3,5-dimethylphenol and ethyl 2-(4-chloro-3,5-dimethylphenyl)acetate in the presence of sodium hydride to form 3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-amine", "Step 2: Synthesis of N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxylic acid", "a. Reduction of 2-bromo-5-nitrobenzoic acid to 2-amino-5-bromobenzoic acid", "b. Coupling of 2-amino-5-bromobenzoic acid with 2-aminobenzofuran to form N-(2-benzofuranyl)-2-(5-bromobenzoic acid)aniline", "c. Reaction of N-(2-benzofuranyl)-2-(5-bromobenzoic acid)aniline with 3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-amine to form N-(3-(furan-2-yl)-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxylic acid" ] } | |

CAS番号 |

1206996-27-1 |

分子式 |

C24H19N5O4 |

分子量 |

441.447 |

IUPAC名 |

N-[5-(furan-2-yl)-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C24H19N5O4/c30-22-15-7-2-3-8-16(15)25-24(27-22)29-21(13-17(28-29)19-10-5-11-32-19)26-23(31)20-12-14-6-1-4-9-18(14)33-20/h1,4-6,9-13H,2-3,7-8H2,(H,26,31)(H,25,27,30) |

InChIキー |

MPGYLQSDWHJCBX-UHFFFAOYSA-N |

SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5=CC6=CC=CC=C6O5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

N-(2,4-difluorophenyl)-5-methoxy-1,3-benzothiazol-2-ami...

Cat. No.: B2733747

CAS No.: 890959-01-0

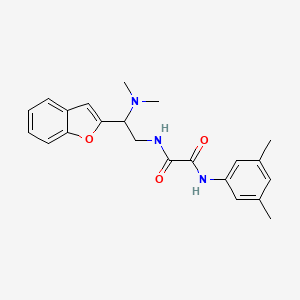

N1-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-N2-(3,5...

Cat. No.: B2733748

CAS No.: 2034466-87-8

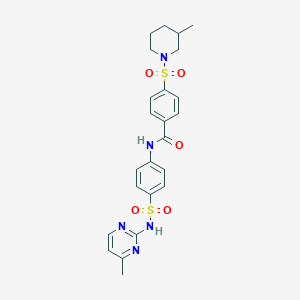

2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2...

Cat. No.: B2733749

CAS No.: 1101799-38-5

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylp...

Cat. No.: B2733750

CAS No.: 868212-62-8

![2-({2-[2-(butylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxypropyl)butanamide](/img/structure/B2733749.png)

![5-(1-Chloroethyl)benzo[d]thiazole](/img/structure/B2733751.png)

![(4-benzylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2733757.png)

![Cyclohex-3-en-1-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2733758.png)

![N,N-dimethyl(2-{[4-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate](/img/structure/B2733765.png)

![5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733770.png)